5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide
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Overview
Description
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(3,4-dimethoxyphenyl)tetrazole-2-acetic acid under appropriate conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the observed biological effects .
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide can be compared with other tetrazole derivatives, such as:
Oteseconazole: An antifungal drug that inhibits the fungal enzyme cytochrome P450.
Quilseconazole: Another antifungal compound with a similar mechanism of action.
These compounds share the tetrazole ring structure but differ in their specific substituents and biological activities. The unique combination of the 3,4-dimethoxyphenyl group and the benzylidenehydrazide moiety in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
94772-02-8 |
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Molecular Formula |
C18H18N6O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H18N6O3/c1-26-15-9-8-14(10-16(15)27-2)18-21-23-24(22-18)12-17(25)20-19-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,25)/b19-11+ |
InChI Key |
OAJIIGXROBDEOB-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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